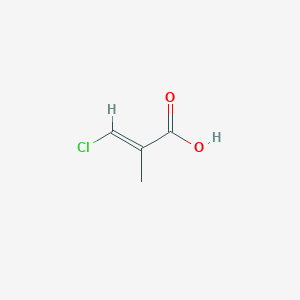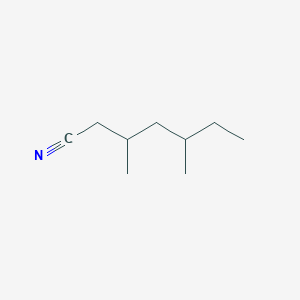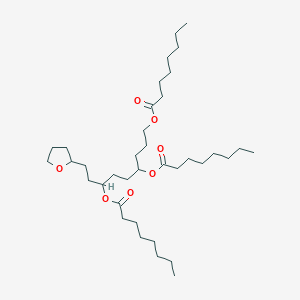
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C33H60O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone, with three octanoate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate typically involves the esterification of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or ethers, depending on the substituent used.
Applications De Recherche Scientifique
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tributanoate
Uniqueness
Compared to similar compounds, 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has longer ester chains, which can influence its physical properties, such as solubility and melting point. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.
Propriétés
Numéro CAS |
5453-34-9 |
|---|---|
Formule moléculaire |
C37H68O7 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
[4,7-di(octanoyloxy)-9-(oxolan-2-yl)nonyl] octanoate |
InChI |
InChI=1S/C37H68O7/c1-4-7-10-13-16-23-35(38)42-31-20-22-33(43-36(39)24-17-14-11-8-5-2)28-29-34(27-26-32-21-19-30-41-32)44-37(40)25-18-15-12-9-6-3/h32-34H,4-31H2,1-3H3 |
Clé InChI |
HVHIBEABFIOHNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


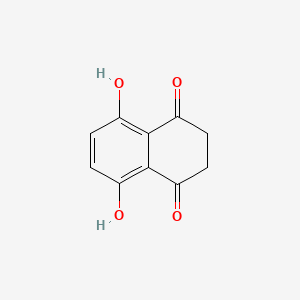
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
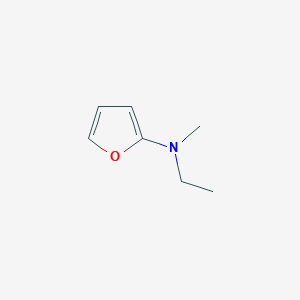

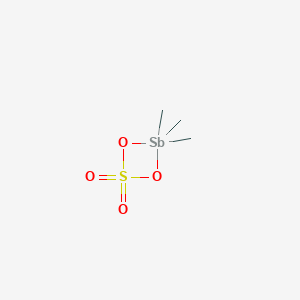
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

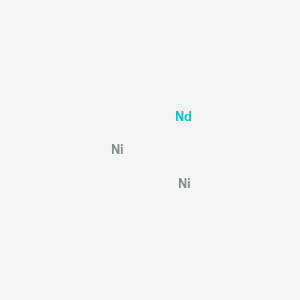
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

